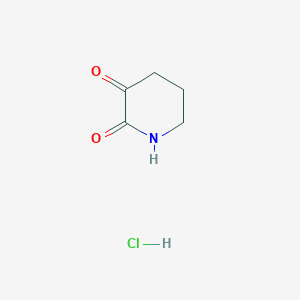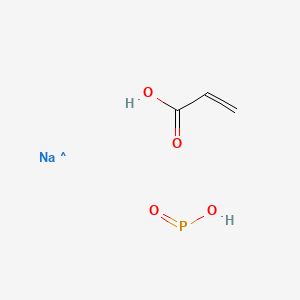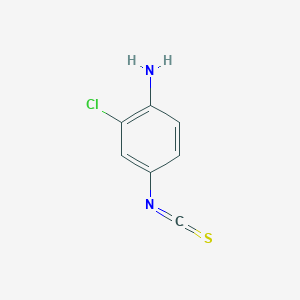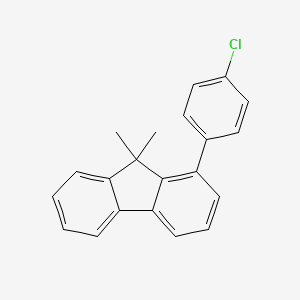
2,3-Piperidinedione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperidinedione hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Piperidinedione hydrochloride typically involves the cyclization of suitable precursors. One common method involves the use of L-Glutamine as a starting material. The process includes the following steps :
Protection: L-Glutamine is protected in an alkaline medium to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyl diimidazole, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acidic medium, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be cost-effective and efficient, often involving mild reaction conditions and avoiding high-pressure hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Piperidinedione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,3-Piperidinedione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Piperidinedione hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses .
Comparación Con Compuestos Similares
2,3-Piperidinedione hydrochloride can be compared with other similar compounds, such as:
2-Piperidinone: Shares a similar piperidine skeleton but lacks the additional functional groups present in this compound.
3-Piperidinone: Another derivative with a different substitution pattern on the piperidine ring.
4-Piperidinone: Similar to this compound but with substitutions at different positions on the ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C5H8ClNO2 |
|---|---|
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
piperidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3H2,(H,6,8);1H |
Clave InChI |
HLXAZIJICPSNGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=O)NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)



![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)

![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
